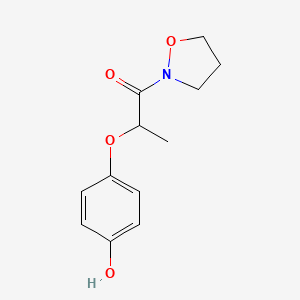
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is a synthetic organic compound that features a phenoxy group, an oxazolidine ring, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Group: This can be achieved by reacting a phenol derivative with an appropriate halogenated compound under basic conditions.
Construction of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound.
Coupling of the Phenoxy and Oxazolidine Units: The final step involves coupling the phenoxy group with the oxazolidine ring through a propanone linker, often using a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Employing methods like recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino alcohols or other reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism by which 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)ethanone: Similar structure but with an ethanone backbone.
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
87757-24-2 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
2-(4-hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H15NO4/c1-9(12(15)13-7-2-8-16-13)17-11-5-3-10(14)4-6-11/h3-6,9,14H,2,7-8H2,1H3 |
InChIキー |
YYWRAQDSZDUDFU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














